molecular formula C10H14IN B8149047 1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine

1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine

Cat. No.: B8149047
M. Wt: 275.13 g/mol
InChI Key: KXMCEPLGLUBQCE-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of an iodine atom attached to a methylphenyl group, which is further connected to a dimethylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-iodo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can facilitate binding to these targets through halogen bonding, while the dimethylmethanamine group can enhance solubility and bioavailability. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methylphenyl)-N,N-dimethylmethanamine
  • 1-(5-Chloro-2-methylphenyl)-N,N-dimethylmethanamine
  • 1-(5-Fluoro-2-methylphenyl)-N,N-dimethylmethanamine

Uniqueness

1-(5-Iodo-2-methylphenyl)-N,N-dimethylmethanamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to stronger interactions with molecular targets and different reaction pathways .

Properties

IUPAC Name

1-(5-iodo-2-methylphenyl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-8-4-5-10(11)6-9(8)7-12(2)3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMCEPLGLUBQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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